4-(2-Aminopropoxy)benzoic acid;hydrochloride
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Overview
Description
4-(2-Aminopropoxy)benzoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO3 . It has a molecular weight of 231.68 .
Molecular Structure Analysis
The molecular structure of 4-(2-Aminopropoxy)benzoic acid hydrochloride consists of a benzoic acid group attached to an aminopropoxy group . The InChI code for this compound is 1S/C10H13NO3.ClH/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
4-(2-Aminopropoxy)benzoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 231.68 .Scientific Research Applications
Chemical Research
“4-(2-Aminopropoxy)benzoic acid;hydrochloride” is a chemical compound with the CAS Number: 2411200-58-1 . It is used in various chemical research due to its unique structure and properties .
Corrosion Inhibition
One of the significant applications of benzoic acid derivatives, which includes “4-(2-Aminopropoxy)benzoic acid;hydrochloride”, is as corrosion inhibitors . They have been evaluated for enhancing the corrosion resistance of austenitic AISI 316 stainless steel in hydrochloric acid medium . The inhibition efficiency of these inhibitors increases with the increase in concentration .
Materials Science
This compound is also used in the field of materials science. It is involved in the research of biomedical materials, electronic materials, and energy materials.
Safety and Hazards
properties
IUPAC Name |
4-(2-aminopropoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13;/h2-5,7H,6,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKICOMGFKYDPDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminopropoxy)benzoic acid;hydrochloride |
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